草酸双(4-甲基苄酯)

描述

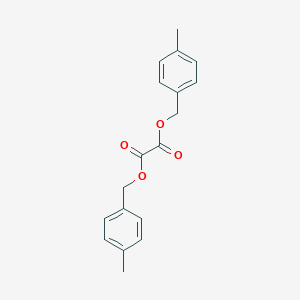

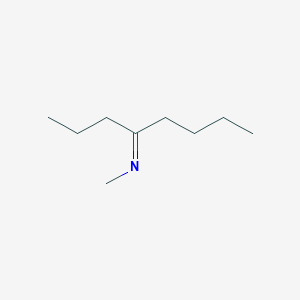

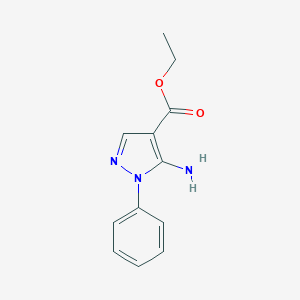

Bis(4-methylbenzyl) oxalate is a chemical compound that is related to various other compounds studied for their unique chemical and physical properties. While the specific compound bis(4-methylbenzyl) oxalate is not directly mentioned in the provided papers, we can infer its properties and synthesis based on closely related compounds such as dibenzyl oxalate and bis[phenyl(p-tolyl)methyl] oxalate .

Synthesis Analysis

The synthesis of dibenzyl oxalate, a compound structurally similar to bis(4-methylbenzyl) oxalate, can be achieved by reacting oxalic acid with benzyl alcohol using p-toluene sulfonic acid, potassium bisulfite, or strong acid ionic exchange resin as catalysts . The reaction also involves the use of water-carrying agents such as toluene, benzene, or cyclohexane to drive the reaction forward by removing water formed during the esterification process. The optimal conditions for this reaction include a molar ratio of oxalic acid to benzyl alcohol of 1:2.2, with a reaction time of 40 minutes, yielding up to 96.2% of dibenzyl oxalate .

Molecular Structure Analysis

The molecular structure of compounds related to bis(4-methylbenzyl) oxalate can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry . For instance, the molecular structure of bis(2-methoxy-4-allylphenyl)oxalate was determined using these methods, and the data was further supported by single-crystal X-ray diffraction . The molecular geometry and structural parameters are crucial in understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The chemical behavior of bis(4-methylbenzyl) oxalate can be inferred from studies on similar compounds. For example, bis[phenyl(p-tolyl)methyl] oxalate undergoes pyrolysis, leading to fragmentation into radicals and carbenes . This indicates that bis(4-methylbenzyl) oxalate may also be prone to thermal decomposition, which could be an important consideration in its handling and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(4-methylbenzyl) oxalate can be predicted based on the properties of similar compounds. For instance, the transitional properties of dimeric liquid crystals related to bis(4-methylbenzyl) oxalate have been characterized, showing rich smectic polymorphism and phase transitions . Additionally, the theoretical and experimental investigations of bis(2-methoxy-4-allylphenyl)oxalate provide insights into its molecular electrostatic potential, frontier molecular orbitals, and non-linear optical (NLO) properties . These studies suggest that bis(4-methylbenzyl) oxalate may exhibit similar properties, which could be relevant for materials science and optoelectronic applications.

科学研究应用

1. 高效液相色谱中的化学发光检测

草酸双[4-硝基-2-(3,6,9-三氧代癸酰氧羰基)苯基]酯 (TDPO) 是草酸双(4-甲基苄酯)的衍生物,用于过氧草酸化学发光 (CL) 检测荧光化合物。该应用在反相高效液相色谱 (HPLC) 中很重要,其中 TDPO 在检测飞摩尔以下水平的丹磺酰氨基酸等荧光化合物时表现出稳定性和高灵敏度 (今井等人,1987 年)。

2. 聚合和材料科学

与草酸双(4-甲基苄酯)相关的草酸双(4-乙烯基苄酯) (DBE) 用于通过原子转移自由基聚合创建支化聚苯乙烯。该过程利用溴化铜和 2,2'-联吡啶作为催化剂,证明了草酸双(4-甲基苄酯)衍生物在推进聚合技术和材料科学中的作用 (黄等人,2020 年)。

3. 分子结构研究

对与草酸双(4-甲基苄酯)密切相关的草酸双(2-甲氧基-4-烯丙基苯基)酯的研究重点是了解其分子结构和行为。核磁共振光谱和 X 射线衍射等技术用于分析分子的结构,帮助预测化学行为和性质 (Şahin 等人,2016 年)。

4. 光致发光材料

合成草酸双(4-甲基苄酯)衍生物以掺入聚合物复合材料中,旨在开发光致发光材料。这些化合物在室温和低温下创造照明解决方案方面显示出潜力,表明它们在光致发光技术中的适用性 (Petre 和 Zecheru,2013 年)。

5. 缓蚀

草酸双(4-甲基苄酯)的衍生物被探索其对金属(如低碳钢)的缓蚀性能。这些研究对于了解如何将这些化合物用于工业应用以保护金属免受腐蚀(尤其是在恶劣的化学环境中)至关重要 (辛格和库莱希,2016 年)。

安全和危害

“Bis(4-methylbenzyl) oxalate” is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

IUPAC Name |

bis[(4-methylphenyl)methyl] oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-13-3-7-15(8-4-13)11-21-17(19)18(20)22-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFZBTUMXCSRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066343 | |

| Record name | Bis(p-methylbenzyl)oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-methylbenzyl) oxalate | |

CAS RN |

18241-31-1 | |

| Record name | Di-p-methylbenzyl oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18241-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioic acid, 1,2-bis((4-methylphenyl)methyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018241311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, 1,2-bis[(4-methylphenyl)methyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(p-methylbenzyl)oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)

![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)